Ethyl 2-(4-aminophenyl)-2-bromoacetate
CAS No.: 1196156-39-4
Cat. No.: VC18982778
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1196156-39-4 |
|---|---|
| Molecular Formula | C10H12BrNO2 |
| Molecular Weight | 258.11 g/mol |
| IUPAC Name | ethyl 2-(4-aminophenyl)-2-bromoacetate |
| Standard InChI | InChI=1S/C10H12BrNO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2,12H2,1H3 |
| Standard InChI Key | MZAJZLVQNNEJEI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C1=CC=C(C=C1)N)Br |
Introduction
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of ethyl 2-(4-aminophenyl)-2-bromoacetate typically involves a two-step process starting with the alkylation of 4-nitrophenol. In the first step, ethyl bromoacetate reacts with 4-nitrophenol in the presence of a base such as potassium carbonate, yielding ethyl 2-(4-nitrophenoxy)acetate . This intermediate is then subjected to a selective reduction of the nitro group to an amine. A notable method employs Fe/NH₄Cl in an ethanol-water mixture under reflux, which avoids the need for nascent hydrogen and simplifies purification . The reduction step achieves high purity (>98%) through recrystallization, as confirmed by NMR and elemental analysis .
Key Reaction Conditions:
| Parameter | Value/Description | Source |
|---|---|---|
| Alkylation Temperature | Reflux (≈80°C) | |
| Reduction Time | 4–8 hours | |
| Catalyst System | Fe powder, NH₄Cl | |
| Solvent System | Ethanol-water (1:1 v/v) | |
| Yield | 56–70% |
Optimization Strategies
Recent advancements focus on improving selectivity and scalability. For instance, replacing traditional reducing agents with Fe/NH₄Cl minimizes side reactions and enhances yield . Additionally, microwave-assisted synthesis has been explored to reduce reaction times, though industrial adoption remains limited .
Structural and Spectroscopic Characterization
Crystallographic Analysis
Single-crystal X-ray diffraction studies reveal that ethyl 2-(4-aminophenyl)-2-bromoacetate crystallizes in the triclinic system with unit cell parameters:
-
a = 8.2104(6) Å
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b = 10.3625(9) Å
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c = 11.9562(9) Å
The molecular packing is stabilized by non-covalent interactions, including H···H (48.7%), H···C (21.3%), and O···H (15.6%) contacts, as demonstrated by Hirshfeld surface analysis .
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.21 (t, 3H, CH₃), 4.15 (q, 2H, OCH₂), 5.06 (s, 2H, CH₂Br), 6.65–7.25 (m, 4H, aromatic) .
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¹³C NMR: δ 14.1 (CH₃), 61.8 (OCH₂), 167.2 (C=O), 122–150 ppm (aromatic carbons) .
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UV/Vis: λₘₐₓ = 234 nm (π→π*) and 299 nm (n→π*), correlating with TD-DFT calculations .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at the α-position undergoes SN2 reactions with nucleophiles like amines, thiols, and alkoxides. For example, reaction with piperazine yields derivatives with enhanced solubility, useful in drug formulation .
Electrophilic Aromatic Substitution
The electron-rich amino group directs electrophiles to the para position, enabling sulfonation, nitration, or acylation. This reactivity is exploited to synthesize analogs for structure-activity relationship (SAR) studies.
Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids introduces biaryl motifs, expanding applications in materials science .
Applications in Pharmaceutical Development
Hypoglycemic Agents
Ethyl 2-(4-aminophenyl)-2-bromoacetate is a precursor to dual GK/PPARγ activators, which enhance glucose uptake and insulin sensitivity . Derivatives show IC₅₀ values <10 μM in hepatocyte assays .
Anticancer Scaffolds
Bromine substitution enhances binding to kinase domains, as seen in analogs inhibiting EGFR (IC₅₀ = 0.8 μM). Structural modifications, such as replacing bromine with chlorine, modulate potency and selectivity .
Neurological Therapeutics
The compound’s amine group facilitates conjugation with neuroactive moieties, yielding candidates for dopamine receptor modulation.
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